8-Methoxy-2-tetralone chemical properties and structure
8-Methoxy-2-tetralone chemical properties and structure
An In-Depth Technical Guide to 8-Methoxy-2-tetralone: Properties, Synthesis, and Applications
Introduction
8-Methoxy-2-tetralone is a crucial chemical intermediate whose structural framework is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique combination of a tetralone core, a bicyclic structure containing both an aromatic ring and a cyclohexanone, with a strategically placed methoxy group, makes it a versatile precursor for a wide range of bioactive compounds. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 8-Methoxy-2-tetralone, delving into its chemical and physical properties, established synthetic routes, and significant applications. As a key building block, its utility in constructing molecules targeting central nervous system receptors, such as dopamine and serotonin receptors, highlights its importance in the quest for novel therapeutics.[1][2]
Core Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. 8-Methoxy-2-tetralone is systematically known by its IUPAC name, 8-methoxy-3,4-dihydro-1H-naphthalen-2-one.[3] Its identity is further concretized by its unique CAS Registry Number, 5309-19-3.
Structural Representation
The molecule consists of a dihydronaphthalenone core with a methoxy group (-OCH₃) substituted at the C8 position of the aromatic ring. This substitution pattern significantly influences the electronic properties and reactivity of both the aromatic and the aliphatic portions of the molecule.
Caption: 2D Chemical Structure of 8-Methoxy-2-tetralone.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 5309-19-3 | [3][4] |
| IUPAC Name | 8-methoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | [3][4] |
| SMILES | COc1cccc2CCC(=O)Cc12 | [5] |
| InChI Key | BTYBORAHYUCUMH-UHFFFAOYSA-N | [6] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of 8-Methoxy-2-tetralone are critical for its purification, identification, and quality control during synthesis and subsequent reactions.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 48-55 °C | |
| Purity | Typically ≥97% |
Spectroscopic Profile
While raw spectra are instrument-dependent, the structural features of 8-Methoxy-2-tetralone give rise to a predictable spectroscopic signature essential for its characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the four methylene groups of the cyclohexanone ring. The aromatic protons (3H) would appear in the downfield region (approx. δ 6.7-7.2 ppm), with splitting patterns dictated by their ortho and meta couplings. The methoxy protons (3H) would present as a sharp singlet around δ 3.8 ppm. The four methylene protons (4H total) adjacent to the carbonyl and the aromatic ring would appear as complex multiplets in the upfield region (approx. δ 2.5-3.5 ppm).
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¹³C NMR Spectroscopy : The carbon NMR spectrum would display 11 unique signals. The carbonyl carbon is the most deshielded, appearing around δ 200-210 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly downfield. The methoxy carbon would appear around δ 55 ppm. The aliphatic methylene carbons would be found in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing around 1710-1720 cm⁻¹. Other significant bands would include C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region, and a prominent C-O stretch from the methoxy ether group around 1250 cm⁻¹.
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Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 176, corresponding to its molecular weight.[3][5] Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the cyclohexanone ring.
Synthesis of 8-Methoxy-2-tetralone
The synthesis of 8-Methoxy-2-tetralone is a critical aspect of its utility, as its availability underpins further research. While historical methods, such as the Birch reduction of 1,7-dihydroxynaphthalene derivatives, have been reported, they are often hampered by the limited commercial availability of the starting materials.[1][2] A more modern and reliable approach begins with the readily available 2-bromophenylacetic acid, offering a robust and scalable pathway.[1]
Rationale for the Preferred Synthetic Route
The chosen synthetic pathway is advantageous due to its reliance on commercially accessible starting materials and its use of well-established, high-yielding chemical transformations. The multi-step process allows for purification at intermediate stages, ensuring a high-purity final product. This method circumvents the difficulties associated with the virtually inaccessible 1,7-dihydroxynaphthalene required in older routes.[1][2]
Synthetic Workflow Diagram
Caption: Synthetic pathway to 8-Methoxy-2-tetralone from 2-bromophenylacetic acid.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Lee, Frescas, and Nichols (1995).[1][2]
Step 1: Synthesis of 8-Bromo-2-tetralone (3)
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To a solution of 2-bromophenylacetic acid (1) in dichloromethane (CH₂Cl₂), add a catalytic amount of dimethylformamide (DMF) and cool the mixture to 0°C.
-
Slowly add oxalyl chloride. Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) in CH₂Cl₂ and cool to -5°C.
-
Add the previously prepared acid chloride solution dropwise to the AlCl₃ suspension.
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Bubble ethylene gas through the reaction mixture for approximately 1 hour while maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
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Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, 8-bromo-2-tetralone (3), can be purified by crystallization from petroleum ether.
Step 2: Ketal Protection of 8-Bromo-2-tetralone
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Dissolve 8-bromo-2-tetralone (3) in benzene.
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Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the ketal-protected intermediate (4) as an oil.
Step 3: Copper-Catalyzed Methoxylation
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Prepare a 5 M solution of sodium methoxide in methanol.
-
To this solution, add the protected tetralone (4), copper(I) bromide (CuBr), and ethyl acetate (as a co-catalyst).
-
Heat the reaction mixture at reflux for several hours until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture and remove the volatile components under reduced pressure.
-
Work up the residue by adding water and extracting with an organic solvent (e.g., ether). Dry the combined organic extracts and concentrate to give the crude methoxylated intermediate (5).
Step 4: Deprotection to Yield 8-Methoxy-2-tetralone (6)
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Dissolve the crude intermediate (5) in a 1:1 mixture of aqueous acetic acid.
-
Heat the solution at 100°C for a few hours to hydrolyze the ketal.
-
Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent.
-
Dry the organic layer and concentrate. The final product, 8-methoxy-2-tetralone (6), can be purified by distillation (e.g., Kugelrohr) followed by crystallization.[1]
Chemical Reactivity and Synthetic Utility
8-Methoxy-2-tetralone serves as a versatile scaffold in organic synthesis. Its reactivity is primarily centered around the ketone functional group and the activated aromatic ring. The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and enolate formation for subsequent alkylation or condensation reactions.
The true value of this compound lies in its role as a precursor to polycyclic systems that are often difficult to synthesize by other means. It is an important starting material for compounds designed to interact with dopamine (DA) and serotonin (5-HT) receptors, which are critical targets in the treatment of neurological and psychiatric disorders.[1][2] The tetralone framework provides a rigid scaffold that can be elaborated to present functional groups in a precise three-dimensional orientation, which is essential for selective receptor binding.
Applications in Research and Drug Development
The structural motif of 8-Methoxy-2-tetralone is embedded in numerous compounds with significant biological activity. Its primary application is in medicinal chemistry as a key intermediate for synthesizing ligands for G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.
Conceptual Pathway to a Bioactive Scaffold
The following diagram illustrates a conceptual synthetic pathway where 8-Methoxy-2-tetralone is used to generate a more complex, potentially bioactive molecule. This showcases how the initial scaffold can be chemically modified to explore structure-activity relationships (SAR) in a drug discovery program.
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